3-Amino-4-(tert-butoxy)-4-oxobutanoic acid
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Overview
Description
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features an amino group, a tert-butoxy group, and a keto group on a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection strategies. The use of Boc-protected amino acids as intermediates allows for efficient production and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing biological pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(tert-butoxycarbonyl)-4-oxobutanoic acid: Similar structure but with a Boc-protected amino group.
3-Amino-4-(tert-butyl)-4-oxobutanoic acid: Similar structure but with a tert-butyl group instead of tert-butoxy.
Uniqueness
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the tert-butoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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